molecular formula C16H21NOS3 B14582621 S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate CAS No. 61522-84-7

S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate

Cat. No.: B14582621
CAS No.: 61522-84-7
M. Wt: 339.5 g/mol
InChI Key: CEZPXNPKGZRMKY-UHFFFAOYSA-N
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Description

S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate typically involves the reaction of 4-phenyl-1,3-dithiol-2-thione with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane: A structurally similar compound with a five-membered ring containing two sulfur atoms.

    1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.

Uniqueness

S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate is unique due to its specific substitution pattern and the presence of the dipropylcarbamothioate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61522-84-7

Molecular Formula

C16H21NOS3

Molecular Weight

339.5 g/mol

IUPAC Name

S-[(4-phenyl-1,3-dithiol-2-yl)] N,N-dipropylcarbamothioate

InChI

InChI=1S/C16H21NOS3/c1-3-10-17(11-4-2)15(18)21-16-19-12-14(20-16)13-8-6-5-7-9-13/h5-9,12,16H,3-4,10-11H2,1-2H3

InChI Key

CEZPXNPKGZRMKY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)SC1SC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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